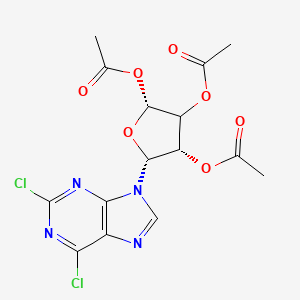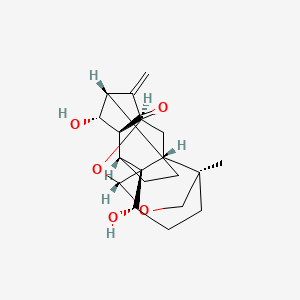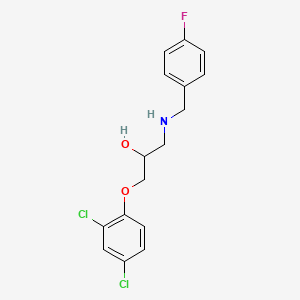
2,6-Dichloro-2',3',5'-triacetyl-purine riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .
化学反应分析
Types of Reactions
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution Reactions: The major products are the substituted purine ribosides.
Hydrolysis: The major product is 2,6-dichloropurine riboside.
科学研究应用
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle and DNA damage.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Potential use in the development of new pharmaceuticals.
作用机制
The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .
相似化合物的比较
Similar Compounds
- 2,6-Dichloropurine
- 2,6-Dichloro-9H-purine
- 2,6-Dichloro-7H-purine
Uniqueness
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .
属性
分子式 |
C15H14Cl2N4O7 |
|---|---|
分子量 |
433.2 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1 |
InChI 键 |
WISAOYKXUBOALH-GQIGNIDQSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl |
规范 SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)





![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)

